Dinoprost ethyl ester

Description

Overview of Prostaglandin (B15479496) F2α (Dinoprost) and its Esters in Biomedical Research

Prostaglandin F2α (PGF2α), pharmaceutically known as dinoprost (B1670695), is a naturally occurring lipid compound that belongs to the prostaglandin family. wikipedia.org Prostaglandins (B1171923) are found throughout the body and act as hormone-like signaling molecules, involved in a wide array of physiological processes. wikipedia.org Dinoprost is a potent agonist for the prostaglandin F (FP) receptor. medchemexpress.commedchemexpress.com In a research context, PGF2α is of significant interest due to its diverse biological activities, which include stimulating uterine contractions, and its role in luteolysis, the process that leads to the regression of the corpus luteum. wikipedia.orgdrugbank.com

The native form of PGF2α, while biologically active, has limitations in certain research applications due to its physicochemical properties. This has led to the development and investigation of various esterified forms of dinoprost. Esterification, the process of converting the carboxylic acid group of PGF2α into an ester, can modify the molecule's properties, such as its lipophilicity. This alteration is a key strategy in prodrug design. scirp.orgnih.govslideshare.net

Esters of PGF2α, such as the methyl and isopropyl esters, have been synthesized and extensively studied. arvojournals.orgcaymanchem.comcaymanchem.com Research has shown that these esters can exhibit enhanced corneal penetration, making them particularly useful for topical applications in ophthalmic research. caymanchem.comcaymanchem.com For instance, PGF2α isopropyl ester is an ester prodrug with increased lipid solubility, which allows for better membrane penetration compared to the parent compound. caymanchem.com This improved bioavailability has been a significant focus of research, particularly in the development of ocular hypotensive agents. arvojournals.orgcaymanchem.com

Rationale for Esterification in Prodrug Design: The Case of Dinoprost Ethyl Ester as a Research Modality

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. slideshare.netcbspd.com The primary goal of prodrug design is to overcome undesirable properties of the parent drug, such as poor solubility, limited permeability across biological membranes, or rapid metabolism. nih.govslideshare.net Esterification is a common and effective strategy in prodrug design, particularly for drugs containing carboxylic acid or hydroxyl groups. scirp.orgcbspd.com

The rationale for esterifying a compound like dinoprost to form this compound is rooted in several key principles of prodrug design:

Enhanced Lipophilicity and Membrane Permeability: The addition of an ethyl ester group to the dinoprost molecule increases its lipophilicity (fat solubility). scirp.org This is a crucial modification because biological membranes are primarily lipid-based. Increased lipophilicity facilitates the passive diffusion of the molecule across these membranes, leading to improved absorption and bioavailability. scirp.orgnih.gov

Targeted Delivery and Controlled Release: Ester prodrugs can be designed to be hydrolyzed back to the active parent drug by esterase enzymes that are present in specific tissues or fluids. scirp.orgcbspd.com This enzymatic conversion allows for a more targeted delivery and a controlled release of the active compound at the desired site of action, potentially reducing systemic side effects. scirp.orgcbspd.com In the context of ophthalmic research, esterases in corneal tissue can hydrolyze the ester prodrug to release the active PGF2α. glpbio.commedchemexpress.eu

Improved Physicochemical Properties: Esterification can alter the physicochemical properties of a drug, such as its solubility and stability. scirp.orgnih.gov For instance, while increasing lipophilicity, certain ester modifications can also be used to enhance aqueous solubility if needed, by incorporating water-soluble moieties. cbspd.comnih.gov

This compound serves as a research modality to explore these principles. By comparing the biological activity and pharmacokinetic profile of this compound to the parent dinoprost and other esters (e.g., methyl, isopropyl), researchers can gain valuable insights into structure-activity relationships and the impact of different ester groups on drug delivery and efficacy. arvojournals.orgnih.gov

Historical Perspectives and Evolution of Dinoprost Ester Research

The exploration of prostaglandins for therapeutic applications began to gain significant momentum in the latter half of the 20th century. Early research in the 1960s identified the potent biological effects of prostaglandins, but their clinical use was often hampered by their rapid metabolism and side effects when administered systemically. pafmj.org

The concept of using prostaglandin esters as prodrugs emerged as a strategic approach to overcome these limitations, particularly for localized applications like ophthalmic use. The initial focus was on improving the bioavailability of PGF2α for reducing intraocular pressure. arvojournals.org This led to the synthesis and evaluation of various PGF2α esters, including the methyl and isopropyl esters. arvojournals.orgcaymanchem.com These early studies demonstrated that esterification significantly enhanced the ocular hypotensive effects of PGF2α, paving the way for further research into different ester derivatives. arvojournals.orgnih.gov

The research into dinoprost esters evolved alongside the broader field of prodrug design. As the understanding of drug metabolism and tissue-specific enzyme activity grew, so did the sophistication of prodrug strategies. The development of latanoprost (B1674536), a PGF2α analogue with an isopropyl ester, marked a significant milestone in this area and further validated the ester prodrug concept for ophthalmic applications. arvojournals.org

While much of the published research has focused on the isopropyl and methyl esters of PGF2α, the study of this compound and other esters continues to be relevant for understanding the nuances of prostaglandin prodrug design. glpbio.comnih.gov This ongoing research contributes to a deeper understanding of how subtle changes in the ester moiety can influence pharmacokinetic and pharmacodynamic properties, ultimately guiding the development of more effective and targeted drug delivery systems.

Data Tables

Table 1: Chemical Properties of Dinoprost and its Esters

| Compound | Molecular Formula | Molecular Weight |

| Dinoprost (PGF2α) | C20H34O5 | 354.49 g/mol ebi.ac.uk |

| This compound | C22H38O5 | 382.53 g/mol chemsrc.com |

| Dinoprost Methyl Ester | C21H36O5 | 368.5 g/mol caymanchem.com |

| Dinoprost Isopropyl Ester | C23H40O5 | 396.6 g/mol caymanchem.com |

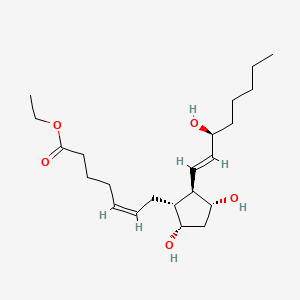

Structure

2D Structure

3D Structure

Properties

CAS No. |

53764-89-9 |

|---|---|

Molecular Formula |

C22H38O5 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

ethyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h6,9,14-15,17-21,23-25H,3-5,7-8,10-13,16H2,1-2H3/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 |

InChI Key |

KRDFNHLEMLCWKD-GWSKAPOCSA-N |

SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC)O)O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC)O)O)O |

Synonyms |

dinoprost ethyl ester PGF2alpha ethyl ester prostaglandin F2 ethyl este |

Origin of Product |

United States |

Prodrug Concept and Biotransformation Pathways of Dinoprost Ethyl Ester

Theoretical Framework of Ester Prodrugs in Pharmaceutical Sciences Research

The prodrug concept involves the chemical modification of a biologically active compound to form a less active or inactive derivative that, upon administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug. pharmacologycanada.orgnih.gov Esterification is a common and effective strategy for creating prodrugs of compounds containing carboxylic acid functional groups, like dinoprost (B1670695). researchgate.net

The primary rationales for developing ester prodrugs include:

Enhanced Bioavailability: Esterification of a carboxylic acid with an alcohol, such as ethanol (B145695) to form an ethyl ester, increases the lipophilicity of the molecule. scirp.org This increased lipophilicity can facilitate the passive diffusion of the prodrug across biological membranes, such as the gastrointestinal tract or the cornea, leading to improved absorption and bioavailability of the parent drug. pharmacologycanada.orgscirp.org

Improved Stability: The ester linkage can protect the parent drug from degradation in the gastrointestinal tract, thereby increasing its stability. pharmacologycanada.org

Targeted Drug Delivery: Prodrugs can be designed to be activated by specific enzymes that are abundant in the target tissue, leading to site-specific release of the active drug and potentially reducing systemic side effects. scirp.org

Masking Unpleasant Properties: The prodrug approach can be used to mask undesirable characteristics of the parent drug, such as a bitter taste or local irritation. scirp.org

Simple alkyl esters, like the ethyl ester of dinoprost, are designed to be readily hydrolyzed by ubiquitous esterase enzymes in the body to release the active carboxylic acid. scirp.org This strategy has been successfully employed for numerous drugs to improve their clinical utility. pharmacologycanada.org

Enzymatic Hydrolysis and Bioconversion of Dinoprost Ethyl Ester

The conversion of the inactive this compound to the pharmacologically active dinoprost is a critical step in its mechanism of action. This biotransformation is primarily mediated by enzymatic hydrolysis.

In Vitro Hydrolysis Kinetics in Simulated Biological Media (e.g., Plasma, Tissue Homogenates)

In vitro studies using simulated biological fluids are essential for characterizing the rate and extent of prodrug conversion. For ester prodrugs, these studies typically involve incubation in plasma, serum, or tissue homogenates that contain the necessary hydrolytic enzymes. nih.gov The rate of hydrolysis of ester prodrugs in human plasma can be influenced by the structure of the ester group. nih.gov

Characterization and Identification of Esterase Enzymes Responsible for Prodrug Activation (e.g., Carboxylesterases)

Carboxylesterases (CEs) are a superfamily of enzymes that are widely distributed throughout the body and are the primary catalysts for the hydrolysis of ester-containing prodrugs. nih.gov These enzymes are found in high concentrations in the liver, intestines, and plasma. nih.gov

Human carboxylesterases, particularly hCE1 and hCE2, are crucial for the metabolism of many ester prodrugs. nih.gov They catalyze the hydrolysis of the ester bond, releasing the active carboxylic acid and the corresponding alcohol. nih.gov For this compound, carboxylesterases would cleave the ethyl ester group to yield the active dinoprost and ethanol. The high catalytic efficiency of these enzymes ensures a rapid conversion of the prodrug to its active form. nih.gov

The process of ester hydrolysis by carboxylesterases involves a catalytic triad (B1167595) of amino acids (serine, histidine, and glutamic acid) within the enzyme's active site. nih.gov This mechanism facilitates the nucleophilic attack on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and regeneration of the active enzyme. nih.gov

Potential Role of Cytochrome P450 Enzymes in Prodrug Metabolism

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the phase I metabolism of a wide variety of xenobiotics, including many drugs. nih.govtaconic.com Their primary role is to introduce or unmask functional groups through oxidative reactions, making the compounds more polar and easier to excrete. taconic.comdiva-portal.org

While the primary metabolic pathway for this compound is expected to be hydrolysis by esterases, CYP enzymes could potentially be involved in the further metabolism of either the intact prodrug or the active dinoprost metabolite. Prostaglandins (B1171923) themselves can be substrates for CYP-mediated oxidation. diva-portal.org Therefore, it is plausible that after the initial hydrolysis of the ester, the resulting dinoprost could undergo further metabolism by CYP enzymes. However, the direct involvement of CYP enzymes in the initial activation (hydrolysis) of this compound is less likely, as this is a characteristic function of esterases.

Metabolic Fate and Excretion Pathways of this compound and its Active Metabolites in Preclinical Models

Following administration, this compound is expected to be rapidly absorbed and hydrolyzed to dinoprost. The metabolic fate would then primarily follow the known pathways for dinoprost (PGF2α). The metabolism of prostaglandins is a complex process involving multiple enzymatic steps.

The major metabolic pathways for PGF2α in preclinical models generally include:

β-oxidation: The carboxylic acid side chain undergoes shortening by two-carbon units.

ω-oxidation: Oxidation of the terminal methyl group of the lower side chain.

Reduction of the 15-keto group: The ketone group at C-15, formed by the action of 15-hydroxyprostaglandin dehydrogenase, is reduced.

These metabolic transformations result in a variety of more polar and inactive metabolites that are then primarily excreted in the urine. While specific studies on the complete metabolic fate and excretion of this compound in preclinical models were not detailed in the search results, the pathways would logically follow the established metabolism of the active moiety, dinoprost.

Interactive Data Table: Summary of Biotransformation

| Compound | Primary Metabolic Pathway | Key Enzymes Involved | Primary Active Metabolite | Further Metabolism |

| This compound | Enzymatic Hydrolysis | Carboxylesterases | Dinoprost (PGF2α) | Potential for CYP450-mediated oxidation of dinoprost |

Molecular and Cellular Mechanisms of Action of Dinoprost and Its Ester Prodrug Preclinical Focus

Prostaglandin (B15479496) Receptor Interactions and Ligand-Binding Specificity

The actions of dinoprost (B1670695) are mediated through its binding to prostanoid receptors, a subfamily of G-protein coupled receptors (GPCRs). physiology.org The specificity of this interaction is crucial for its distinct physiological effects.

Dinoprost is a potent and selective agonist for the prostaglandin F (FP) receptor. medchemexpress.commedchemexpress.comglpbio.com The activation of the FP receptor is the primary mechanism through which dinoprost and its active metabolites function. drugbank.com The binding affinity of prostaglandins (B1171923) to their receptors is determined by specific structural features. For FP receptors, the C-1 carboxyl group of the prostaglandin molecule is essential for optimal binding. nih.gov

Dinoprost ethyl ester, being a C-1 ester, is a prodrug form. medchemexpress.eumedchemexpress.com While esters may exhibit some affinity for the FP receptor, their primary role is to facilitate passage across cell membranes. nih.govnih.gov Following administration, the ethyl ester group is cleaved by intracellular esterases, converting the prodrug into dinoprost (the free acid), which is the highly potent, biologically active form that binds to and activates the FP receptor with high affinity. entokey.comacs.org This process is analogous to other prostaglandin ester prodrugs, such as latanoprost (B1674536), which is an isopropyl ester that becomes active upon hydrolysis in the cornea. entokey.comnih.gov Research on various PGF2α analogs has demonstrated that modifications to the molecule can significantly impact its binding affinity and potency at the FP receptor.

Table 1: Comparative Potency of PGF2α Derivatives at the FP Receptor in a Cat Iris Sphincter Model

| Compound | Agonistic Activity (EC₅₀, nM) |

|---|---|

| Latanoprost (acid form) | 13.6 |

| AFP-172 (15,15-difluoro derivative) | Potent, EC₅₀ between 0.6 and 9.4 nM |

| AFP-157 (15,15-difluoro derivative) | Potent, EC₅₀ between 0.6 and 9.4 nM |

This table illustrates the high potency of PGF2α derivatives at the FP receptor. Data derived from studies on newly synthesized prostaglandin F(2alpha) derivatives. nih.gov

The prostanoid receptor family includes several subtypes for different prostaglandins, such as the EP receptors (EP1, EP2, EP3, EP4) for PGE2, the DP receptor for PGD2, the IP receptor for PGI2, and the TP receptor for thromboxane (B8750289) A2. physiology.orgmedchemexpress.com While dinoprost is highly selective for the FP receptor, the potential for cross-reactivity with other prostanoid receptors is a key area of preclinical investigation. drugbank.com

Studies on various prostaglandin analogs suggest that some level of interaction with other receptors can occur. For instance, prostaglandin E2 (PGE2) can bind to all four EP receptor subtypes, each linked to different signaling pathways. evitachem.com Some research has shown that certain FP receptor agonists, like fluprostenol, and TP receptor agonists, like U-46619, can elicit similar downstream effects, such as increases in intracellular calcium, suggesting some convergence in signaling pathways. nih.gov Furthermore, certain antagonists developed for one receptor type, such as the EP4 receptor antagonist ONO-AE3-208, show measurable, albeit lower, affinity for other receptors including the FP and TP receptors. medchemexpress.com This suggests that while highly specific, the ligand-receptor interaction is not absolutely exclusive under all conditions. However, the primary and most significant interaction for dinoprost remains with the FP receptor.

Table 2: Primary Receptors for Major Prostanoids

| Prostanoid | Primary Receptor(s) |

|---|---|

| Prostaglandin F2α (Dinoprost) | FP |

| Prostaglandin E2 (Dinoprostone) | EP₁, EP₂, EP₃, EP₄ |

| Prostaglandin D2 | DP₁, DP₂ (CRTH2) |

| Prostaglandin I2 (Prostacyclin) | IP |

| Thromboxane A2 | TP |

This table summarizes the principal receptor targets for the main classes of prostanoids. physiology.orgmedchemexpress.com

Intracellular Signaling Cascades Initiated by Dinoprost and its Analogs

Upon binding of dinoprost to the FP receptor, a conformational change in the receptor initiates a cascade of intracellular signaling events, primarily mediated by G-proteins.

The FP receptor is canonically coupled to G-proteins of the Gq family. drugbank.comevitachem.com Activation of the Gq pathway does not directly involve the modulation of cyclic nucleotide concentrations, such as cyclic adenosine (B11128) monophosphate (cAMP). This is in contrast to other prostanoid receptors, like the EP2 and EP4 receptors which couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels, or the EP3 receptor which can couple to Gi proteins to inhibit adenylyl cyclase and decrease cAMP. evitachem.comnih.gov Research on A7r5 smooth muscle cells demonstrated that while prostaglandin F2α elicited a strong calcium response, it had no effect on the cellular concentrations of cAMP or cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov While some studies on PGE2 have suggested the existence of cross-talk between the phosphoinositide and cAMP signaling pathways, the primary signaling mechanism for FP receptor activation is considered independent of direct cyclic nucleotide modulation. nih.gov

The hallmark of FP receptor activation is the stimulation of the phosphatidylinositol-calcium second messenger system. drugbank.com Upon activation by dinoprost, the Gq protein stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This leads to a rapid and significant increase in the intracellular calcium concentration ([Ca²⁺]i). nih.govnih.gov Studies indicate that this response is primarily dependent on the influx of extracellular calcium through store-operated calcium channels, which are activated following the depletion of intracellular stores. nih.gov This elevation in intracellular calcium is a critical step that triggers a wide range of cell-specific physiological responses. nih.gov

Comparative Analysis of Mechanism of Action with Parent Dinoprost and Other Prostaglandin Analogs in Research Models

This compound acts as a prodrug, meaning its mechanism of action is intrinsically linked to its conversion to the parent compound, dinoprost. medchemexpress.com Comparing it with dinoprost and other synthetic prostaglandin analogs used in research provides insight into the structure-activity relationships that govern their efficacy.

The parent compound, dinoprost (PGF2α), is the active molecule that directly engages the FP receptor. glpbio.com The ethyl ester prodrug offers the advantage of increased lipid solubility, which can enhance its penetration through biological membranes like the cornea. medchemexpress.eumedchemexpress.eu Once inside the target tissue, it is converted to the active free acid. entokey.com

Other PGF2α analogs used extensively in research, particularly in ophthalmology, include latanoprost, travoprost, and bimatoprost. nih.gov

Latanoprost and Travoprost are isopropyl ester prodrugs. entokey.com Like this compound, they are hydrolyzed by corneal esterases to their respective free acids, which are potent FP receptor agonists. entokey.comnih.gov

Bimatoprost is chemically distinct as it possesses an ethyl amide group at the C-1 position instead of an ester. nih.gov It is considered by some to be a "prostamide" but is also viewed as a prodrug that is hydrolyzed, albeit less efficiently than ester prodrugs, to its free acid form, which is a potent FP agonist. entokey.com

Table 3: Comparison of Dinoprost and Related Prostaglandin Analogs

| Compound | Chemical Class/Prodrug Moiety | Primary Active Form | Key Mechanistic Feature |

|---|---|---|---|

| This compound | Ethyl Ester Prodrug | Dinoprost (PGF2α) | Hydrolyzed by esterases to release the active parent compound. medchemexpress.comentokey.com |

| Dinoprost | Naturally Occurring Prostaglandin | Dinoprost (PGF2α) | The parent compound; a potent, selective endogenous agonist for the FP receptor. glpbio.com |

| Latanoprost | Isopropyl Ester Prodrug | Latanoprost Acid | A PGF2α analog; becomes biologically active after hydrolysis of the ester group. entokey.comnih.gov |

| Travoprost | Isopropyl Ester Prodrug | Travoprost Acid | A PGF2α analog; hydrolyzed to its active free acid form. entokey.com |

| Bimatoprost | Ethyl Amide ("Prostamide") | Bimatoprost Acid | A PGF2α analog; acts as a prodrug for its active free acid, a potent FP agonist. entokey.comnih.gov |

| Cloprostenol | Synthetic PGF2α Analog | Cloprostenol | A potent FP receptor agonist with efficacy comparable to dinoprost in some models. medchemexpress.comicm.edu.pl |

Preclinical Pharmacological Investigations and Biological Activity of Dinoprost Ethyl Ester

In Vitro Biological Assays and Functional Characterization

In vitro studies are fundamental in characterizing the primary effects of a compound at the cellular and tissue level, providing insights into its mechanism of action and potential therapeutic applications.

Assessment of Smooth Muscle Contractility in Isolated Tissue Models (e.g., Gerbil Colon Assay)

For instance, studies on porcine coronary artery rings have demonstrated that PGF2α induces concentration-dependent contractions. nih.gov Similarly, Prostaglandin (B15479496) E2 (PGE2) has been shown to stimulate the gerbil colon. medchemexpress.commedchemexpress.com These assays typically involve mounting isolated tissue strips, such as from the colon or uterus, in an organ bath containing a physiological salt solution. The tissue is held under a resting tension, and the compound of interest is added to the bath in increasing concentrations. The resulting contractile force is measured isometrically using a force transducer. Such studies allow for the determination of key pharmacological parameters like the EC50 (the concentration of the drug that gives half the maximal response), providing a quantitative measure of the compound's potency. Given that Dinoprost (B1670695) ethyl ester is a prodrug of Dinoprost, it would be expected to induce smooth muscle contraction following its hydrolysis to the active acid form.

Table 1: Representative Data from In Vitro Smooth Muscle Contractility Assays for Prostaglandins (B1171923)

| Preparation | Agonist | Observed Effect | Reference |

| Porcine Coronary Artery | Prostaglandin F2α | Concentration-dependent contraction | nih.gov |

| Gerbil Colon | Prostaglandin E2 | Stimulation | medchemexpress.commedchemexpress.com |

| Rat Stomach Fundus | Prostaglandin E2 | Contraction | nih.gov |

| Guinea-pig Trachea | Prostaglandin E2 | Contraction | nih.gov |

Evaluation of Antifertility Activity in Experimental Animal Models (e.g., Hamster Model)

The luteolytic activity of PGF2α and its analogs, which leads to the regression of the corpus luteum and termination of pregnancy, is a key area of investigation. The hamster has been utilized as an animal model to assess the antifertility effects of prostaglandins.

A study evaluating various esters of prostaglandins for their antifertility activity in hamsters provides evidence for the investigation of compounds like Dinoprost ethyl ester in this model. taltech.ee In such a model, pregnant hamsters are administered the test compound, and the primary endpoint is the termination of pregnancy. The potency of different esters can be compared to the parent compound. For example, in one study, the methyl ester of a PGE2 analog was found to be more potent than the parent PGE2 in a hamster antifertility test. taltech.ee This highlights the potential for esterification to modify the biological activity of prostaglandins. The antifertility effect is a result of the luteolytic action of PGF2α, which is a crucial physiological event in the reproductive cycle of many species. physiology.org

Table 2: Comparative Antifertility Potency of Prostaglandin Esters in the Hamster Model

| Compound | Relative Potency | Reference |

| 11α-(15S)-ent-PGE2 methyl ester | 10-fold more potent than PGE2 | taltech.ee |

| PGF2α series enantiomeric isomers | Lower potency than natural structures | taltech.ee |

Investigations into Effects on Intraocular Pressure in Animal Eye Models as a Research Paradigm

Prostaglandin F2α analogs are a cornerstone in the management of glaucoma due to their ability to lower intraocular pressure (IOP). The rabbit is a commonly used animal model for these investigations. Topical application of PGF2α and its esters has been shown to reduce IOP in rabbits, cats, and monkeys. nih.gov

Studies have demonstrated that topically applied PGF2α and its esters can cause a significant and prolonged reduction in IOP. nih.govnih.gov For instance, in rabbits, PGF2α reduced IOP in a dose-dependent manner. nih.gov The ethyl ester of other prostaglandins, such as Prostaglandin E1, has also been investigated for its percutaneous penetration and potential effects. medchemexpress.com The mechanism of action is thought to involve an increase in uveoscleral outflow of aqueous humor. While some prostaglandin analogs may cause an initial transient increase in IOP, the predominant effect is a sustained hypotensive phase. nih.govnih.gov The use of ester prodrugs like this compound is intended to enhance corneal penetration, leading to higher intraocular concentrations of the active drug, Dinoprost. medchemexpress.com

Table 3: Effect of Prostaglandin Analogs on Intraocular Pressure (IOP) in Rabbits

| Compound | Effect on IOP | Noteworthy Observations | Reference |

| Prostaglandin D2 | Dose-dependent reduction | No hypertensive phase | nih.gov |

| Prostaglandin F2α | Prolonged reduction | Latency of over 2 hours at lower doses | nih.gov |

| Prostaglandin E2 | Reduction | Strongest in causing side effects like hyperemia | nih.gov |

| PGD2 methyl ester | More effective reduction than PGD2 | - | nih.gov |

Membrane Interaction Studies of this compound with Biomembrane Models

The interaction of a drug with the cell membrane is a critical step that influences its permeation and subsequent biological activity. While specific studies on the interaction of this compound with biomembrane models are not extensively documented, the methodologies for such investigations are well-established. Techniques like differential scanning calorimetry (DSC) and Langmuir-Blodgett trough analysis are used to study the interaction of compounds with artificial membranes, such as multilamellar vesicles (MLVs) and monolayers composed of phospholipids (B1166683) like dimyristoylphosphatidylcholine (B1235183) (DMPC) and dipalmitoylphosphatidylcholine (DPPC). mdpi.com

These studies can reveal how a drug molecule partitions into the lipid bilayer and affects its physical properties, such as membrane fluidity. For example, a study on protocatechuic acid ethyl ester showed that it interacted with both DMPC and DSPC-based model membranes, with a stronger interaction observed with the former. mdpi.com Such findings provide insights into the molecular mechanism of action and can help in the design of more effective drug delivery systems. The increased lipophilicity of this compound compared to its parent acid suggests that it would have a greater propensity to interact with and permeate biological membranes.

In Vitro Studies on Anti-Aggregatory Potency and Other Prostaglandin-Mediated Effects

Prostaglandins play a complex and sometimes opposing role in platelet aggregation. While some prostaglandins like PGI2 are potent inhibitors of platelet aggregation, others can have a pro-aggregatory effect. In vitro platelet aggregation assays are used to evaluate the effect of compounds on platelet function. These assays typically involve preparing platelet-rich plasma and measuring the change in light transmission as platelets aggregate in response to an agonist like adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid. nih.gov

Interestingly, studies on murine platelets have shown that PGF2α (the active form of this compound) does not induce aggregation on its own but potentiates ADP-induced aggregation. nih.gov This effect was found to be mediated through the prostaglandin E2 receptor subtype EP3 and the thromboxane (B8750289) A2 receptor (TP), and not the PGF2α receptor (FP). nih.gov This suggests that Dinoprost, following the hydrolysis of its ethyl ester, could contribute to platelet activation under certain conditions. This is in contrast to other prostaglandins like PGE1, which are known to inhibit platelet aggregation. medchemexpress.com

Table 4: In Vitro Effects of Prostaglandin F2α on Platelet Aggregation

| Platelet Source | Agonist | Effect of PGF2α | Mediating Receptors | Reference |

| Murine | ADP | Potentiation of aggregation | EP3 and TP | nih.gov |

Ex Vivo and In Situ Perfusion Studies of this compound Biotransformation and Activity

Ex vivo and in situ perfusion models bridge the gap between in vitro assays and in vivo studies by maintaining the architecture and physiological functions of an organ. tno-pharma.comnih.govfrontiersin.org These models are particularly useful for studying the absorption, distribution, and metabolism of drugs in a controlled environment.

A study using a perfused rat jejunum segment investigated the absorption and metabolism of Dinoprost methyl ester, a close analog of the ethyl ester. nih.gov This model involves cannulating a segment of the intestine and its associated vasculature, allowing for the introduction of the drug into the lumen and the collection of the vascular perfusate. The study found that the methyl ester disappeared from the lumen more rapidly than the free acid, but its appearance in the mesenteric circulation was slower, and it underwent greater metabolism within the gut wall. nih.gov This suggests that esterification can influence the rate of absorption and the extent of first-pass metabolism in the intestine. It is highly probable that this compound would exhibit similar behavior, being hydrolyzed to the active Dinoprost by esterases present in the intestinal wall and other tissues. The liver is the main organ for drug metabolism, and ex vivo liver perfusion models are also valuable for studying the biotransformation of compounds like this compound. core.ac.uk

Structure-Activity Relationships (SAR) of Dinoprost Esters and Analogs

Influence of Ester Moiety Characteristics on Receptor Binding and Pharmacological Efficacy

The modification of the C-1 carboxyl group of dinoprost (prostaglandin F2α, PGF2α) through esterification has a profound impact on its physicochemical properties and biological activity. While the free carboxylic acid is crucial for optimal binding to the prostaglandin F (FP) receptor, ester prodrugs have demonstrated significant therapeutic advantages, particularly in topical applications like ophthalmology. nih.govamedeolucente.it

The C-1 carboxyl group of PGF2α is considered essential for high-affinity binding to the FP receptor. nih.gov Studies have shown that C-1 esters exhibit minimal affinity for the FP receptor itself. nih.gov This is because the anionic carboxylate group interacts electrostatically with a conserved arginine residue within the receptor's transmembrane domain. nih.gov Replacement of this carboxylic acid with larger groups, even those with a similar pKa, leads to a substantial decrease in binding affinity. nih.gov

However, the esterification of this carboxyl group creates prodrugs that, while having low receptor affinity, possess enhanced lipophilicity. medchemexpress.comcaymanchem.com This increased lipid solubility improves their ability to penetrate biological membranes, such as the cornea. amedeolucente.itcaymanchem.com Following administration, these ester prodrugs are hydrolyzed by endogenous esterases in tissues like the cornea, converting them back to the active, free acid form (dinoprost). medchemexpress.com This mechanism allows for effective delivery of the active compound to the target site.

Research has shown that the nature of the ester group can influence the potency of the prodrug. For instance, PGF2α methyl ester is reported to be approximately four to five times more potent than the parent free acid in producing ocular hypotensive effects. caymanchem.com This enhanced potency is attributed to better corneal penetration and the creation of a local depot of the drug, which prolongs its retention in ocular tissues. caymanchem.com Similarly, isopropyl esters of prostaglandin analogs are also widely used and have been shown to enhance in vivo potency, presumably by increasing bioavailability. amedeolucente.itnih.gov The development of various ester forms, including methyl, ethyl, and isopropyl esters, has been a key strategy in optimizing the therapeutic efficacy of PGF2α analogs. nih.gov

| Compound | Modification | Effect on Receptor Binding (FP Receptor) | Effect on Pharmacological Efficacy (Ocular) | Reference |

|---|---|---|---|---|

| Dinoprost (PGF2α) | Free Carboxylic Acid (C-1) | High affinity; essential for optimal binding. | Lower potency upon topical application due to poor corneal penetration. | nih.govcaymanchem.com |

| Dinoprost Methyl Ester | Methyl ester at C-1 | Little to no affinity for the receptor. | ~4-5 times more potent than free acid due to enhanced corneal penetration and depot effect. | nih.govcaymanchem.com |

| Dinoprost Isopropyl Ester | Isopropyl ester at C-1 | Low receptor affinity. | Enhanced in vivo potency; used in marketed ocular hypotensive agents. | amedeolucente.itnih.govoup.com |

| This compound | Ethyl ester at C-1 | Low receptor affinity (as a prodrug). | Used in synthetic prostaglandin analogs to enhance lipophilicity and efficacy. | nih.govcaymanchem.com |

Impact of Stereochemical Configuration on Biological Activity

The stereochemistry of the dinoprost molecule is a critical determinant of its biological activity. The specific three-dimensional arrangement of its functional groups is essential for proper recognition and binding to the FP receptor. cymitquimica.com Dinoprost has a complex structure with several chiral centers and specific double bond geometries, and any alteration can significantly reduce or abolish its pharmacological effects. nih.gov

The natural and most active form of PGF2α has the following stereochemical features:

Cyclopentane (B165970) Ring: The substituents on the five-membered ring have a defined spatial orientation, described as (1R, 2R, 3R, 5S).

Side Chains: The hydroxyl group at the C-15 position of the omega side chain has an (S) configuration. The double bond in the alpha chain (between C-5 and C-6) is in the cis (Z) configuration, while the double bond in the omega chain (between C-13 and C-14) is in the trans (E) configuration. wikipedia.org

The C-15 hydroxyl group is particularly crucial. Its (S) configuration is vital for high-affinity binding to the FP receptor. oup.com Inversion of this stereocenter to the (R) configuration, creating the 15-epi-PGF2α isomer, dramatically decreases binding affinity. nih.govoup.com Similarly, oxidation of this hydroxyl group to a ketone (15-keto-PGF2α) also results in a significant loss of binding capacity. oup.com This highlights the stringent structural requirements of the receptor's binding pocket in this region. The biological importance of stereochemistry is a general principle among prostaglandins, where minor changes in the spatial arrangement of atoms can lead to major differences in potency and the type of biological response. taltech.ee

| Structural Feature | Natural Configuration | Impact of Alteration on Biological Activity | Reference |

|---|---|---|---|

| C-15 Hydroxyl Group | (S)-configuration | Inversion to (R)-configuration (15-epi) or oxidation to a keto group greatly decreases receptor binding affinity. | nih.govoup.com |

| Cyclopentane Ring Stereocenters | (1R, 2R, 3R, 5S) | Alterations to this specific arrangement are critical and can abolish activity. The precise configuration is essential for fitting into the receptor binding site. | |

| C-5 Double Bond | cis (Z) | Changing the geometry affects the overall shape of the molecule and its interaction with the receptor. | wikipedia.org |

| C-13 Double Bond | trans (E) | This configuration is required for the correct orientation of the omega side chain for optimal receptor binding. | wikipedia.org |

Advanced Analytical Methodologies for Dinoprost Ethyl Ester Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of separating Dinoprost (B1670695) ethyl ester from reaction impurities, related substances, and biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) often depends on the specific requirements for resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of prostaglandin (B15479496) esters. nih.govnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the two phases. For prostaglandin esters, mobile phases often consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, sometimes containing additives like acetic acid to improve peak shape and resolution. nih.govsemanticscholar.org

A key aspect of HPLC analysis for compounds like Dinoprost ethyl ester, which lack a strong chromophore, is the method of detection. While UV detection at low wavelengths (around 200 nm) can be used, derivatization with a UV-active or fluorescent tag is a common strategy to enhance sensitivity. nih.govnih.govresearchgate.net For instance, panacyl bromide has been used as a derivatizing agent for prostaglandins (B1171923) to achieve baseline resolution. nih.gov The validation of HPLC methods according to International Conference on Harmonisation (ICH) guidelines is crucial for ensuring their accuracy, precision, and reliability in quality control and stability studies. researchgate.net

Table 1: HPLC Parameters for Prostaglandin Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-phase C18, 3-5 µm particle size | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% acetic or formic acid | Elutes compounds from the column; acid improves peak shape. |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the separation. |

| Detection | UV (200-230 nm) or Fluorescence (with derivatization) | Quantifies the amount of analyte present. |

| Temperature | Ambient or controlled (e.g., 35-40°C) | Affects retention times and separation efficiency. |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. eag.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures. eag.com The enhanced efficiency of UHPLC columns allows for faster analysis times without sacrificing separation quality, a critical advantage for high-throughput screening.

For prostaglandin analysis, UHPLC coupled with mass spectrometry (UHPLC-MS) has become a powerful tool. nih.govnih.gov The increased peak resolution and concentration provided by UHPLC leads to improved ionization efficiency in the mass spectrometer, resulting in lower limits of detection. eag.com This is particularly beneficial for bioanalytical applications where this compound may be present at very low concentrations. nih.govnih.gov The use of UHPLC can significantly reduce solvent consumption, making it a more environmentally friendly or "green" analytical approach.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing crucial information on molecular weight and structure. When coupled with a chromatographic separation technique, it offers unparalleled specificity and sensitivity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) has a long history in the analysis of prostaglandins. researchgate.netnih.gov However, due to the low volatility and thermal instability of these compounds, chemical derivatization is a mandatory step prior to analysis. researchgate.netnih.gov This typically involves esterification of the carboxylic acid group (if present) and silylation of the hydroxyl groups to increase volatility. researchgate.netnih.gov

In synthetic studies, GC-MS is valuable for monitoring reaction progress and identifying byproducts. researchgate.net The electron ionization (EI) mass spectra generated are highly reproducible and can be matched against spectral libraries for compound identification. nih.govresearchgate.net In metabolic studies, GC-MS can be used to identify and quantify metabolites of this compound in biological samples, providing insights into its pharmacokinetic profile. nih.gov The high sensitivity of GC-MS, particularly with negative ion chemical ionization (NICI), allows for the detection of trace amounts of prostaglandins. nih.gov

Table 2: GC-MS Derivatization for Prostaglandin Analysis

| Derivatization Step | Reagent | Purpose |

|---|---|---|

| Esterification | Diazomethane or similar | Converts carboxylic acid to a methyl ester, increasing volatility. |

| Methoximation | Methoxyamine HCl | Protects ketone groups from enolization. |

| Silylation | BSTFA, TMCS, etc. | Converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, increasing volatility and thermal stability. |

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantitative bioanalysis of drugs and their metabolites, including prostaglandin esters. agnopharma.comnih.gov This technique combines the powerful separation capabilities of HPLC or UHPLC with the high selectivity and sensitivity of mass spectrometry. cmro.innih.gov Unlike GC-MS, LC-MS analysis of prostaglandins often does not require derivatization. nih.govnih.gov

Triple quadrupole (QqQ) mass spectrometers are frequently used for quantitative studies due to their ability to operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govnih.gov In this setup, the first quadrupole selects a precursor ion (e.g., the molecular ion of this compound), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific fragment ion for detection. agnopharma.com This process provides a very high degree of specificity and significantly reduces background noise, enabling quantification at the picogram or even femtogram level. nih.govuic.edu LC-MS/MS methods are essential for pharmacokinetic studies, allowing for the precise measurement of this compound concentrations in biological fluids like plasma and urine. semanticscholar.orgresearchgate.net

Spectroscopic Characterization Methods Utilized in Synthetic Confirmation (e.g., NMR, IR)

Spectroscopic techniques are vital for the unambiguous structural confirmation of newly synthesized molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are the most common experiments. ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. Quantitative NMR (qNMR) can also be a powerful tool for determining the purity and concentration of ethyl ester compounds without the need for a reference standard of the analyte itself. nih.govresearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the ester carbonyl (C=O) group, hydroxyl (O-H) groups, and carbon-carbon double bonds (C=C), confirming the presence of these key structural features.

Table 3: Spectroscopic Data for Ethyl Ester Characterization

| Technique | Key Observables for an Ethyl Ester | Information Provided |

|---|---|---|

| ¹H NMR | Quartet (~4.1 ppm) and Triplet (~1.2 ppm) | Confirms the presence of the ethyl group (-OCH₂CH₃). |

| ¹³C NMR | Signals for carbonyl carbon (~170 ppm) and ethyl group carbons (~60 and ~14 ppm) | Provides information on the carbon skeleton. |

| IR | Strong absorption band at ~1735 cm⁻¹ | Confirms the presence of the ester carbonyl (C=O) functional group. |

| IR | Broad absorption band at ~3400 cm⁻¹ | Indicates the presence of hydroxyl (O-H) functional groups. |

Future Directions and Emerging Research Avenues for Dinoprost Ethyl Ester

Exploration of Novel Prodrug Strategies for Targeted Prostaglandin (B15479496) Delivery

The transformation of Dinoprost (B1670695) into its ethyl ester is a classic prodrug strategy, primarily aimed at increasing lipophilicity to enhance membrane permeability. scirp.org Future research is poised to build upon this foundation by exploring more sophisticated prodrug designs for targeted delivery. The core concept of a prodrug is to create an inactive derivative of a drug that, after administration, is converted back into the active form within the body. sciencepublishinggroup.com This approach can overcome various pharmaceutical and pharmacokinetic barriers. sciencepublishinggroup.compatsnap.com

Esterification is a common method to create prodrugs, as the ester linkage can be cleaved by ubiquitous esterase enzymes found in tissues and the bloodstream, releasing the active parent drug. scirp.org Research into C1-aliphatic esters of dinoprost has already shown that such modifications can maintain high bioactivity, as demonstrated in hamster antifertility assays. nih.gov

Future investigations could focus on:

Tissue-Specific Esterases: Designing different ester promoieties that are selectively cleaved by esterases predominantly found in target tissues, such as the uterus or corpus luteum. This would concentrate the active Dinoprost where it is needed most, potentially reducing systemic exposure.

Dual-Targeting Prodrugs: Creating prodrugs that not only rely on enzymatic activation but also utilize specific transport proteins, such as peptide transporters, to enhance absorption and direct the compound to particular cells. researchgate.net

Controlled-Release Formulations: Incorporating Dinoprost ethyl ester into advanced delivery systems like polymeric nanoparticles or lipid-based carriers. These systems could be engineered to release the compound in a sustained manner, prolonging its therapeutic effect and reducing the frequency of administration.

| Prodrug Strategy | Potential Application for Dinoprost | Research Objective |

| Tissue-Selective Esters | Uterine or Ovarian Targeting | Synthesize various ester derivatives and screen for selective cleavage by enzymes specific to reproductive tissues. |

| Transporter-Targeted Prodrugs | Enhanced Oral Bioavailability | Conjugate this compound to ligands for intestinal transporters (e.g., PEPT1) to improve absorption. mdpi.com |

| Nanocarrier Encapsulation | Sustained Luteolytic Effect | Formulate this compound within biodegradable nanoparticles for slow, controlled release after injection. |

Advanced Pharmacological Profiling in Diverse Non-Human Biological Systems

While the pharmacological effects of the parent compound, Dinoprost (PGF2α), are well-documented in many species, a detailed profile of this compound is a critical area for future research. Advanced profiling would involve comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand how the ester modification alters the drug's absorption, distribution, metabolism, and excretion (ADME), and its ultimate effect on the body. nih.gov

PGF2α is known to stimulate smooth muscle contractions, and studies have shown its potent effect on the circular muscle of the cat colon, for instance. nih.gov In reproductive contexts, its luteolytic action is fundamental to its use in various species. vin.comnih.gov Future research should conduct head-to-head comparisons of Dinoprost and this compound in a variety of animal models.

Key research questions would include:

Pharmacokinetics: Does the ethyl ester form lead to a higher peak plasma concentration (Cmax), a longer time to reach that peak (Tmax), or an extended half-life compared to Dinoprost? How does its distribution into target tissues like the uterus and ovaries differ?

Pharmacodynamics: Is the onset of luteolysis or uterine contraction faster or more prolonged with the ethyl ester? Can a more desirable therapeutic effect be achieved with a different concentration profile?

| Species | Known Biological System Affected by Dinoprost (PGF2α) | Potential Research Focus for this compound |

| Cattle | Corpus Luteum (Luteolysis), Uterus (Contraction) nih.govnih.gov | Comparative efficacy for estrus synchronization and pyometra treatment. |

| Donkey | Corpus Luteum (Luteolysis) nih.gov | Assessment of luteal blood flow and progesterone (B1679170) decline post-administration. |

| Dog | Corpus Luteum (Luteolysis), Uterus (Contraction) vin.comnih.gov | Evaluation for pregnancy termination and treatment of uterine conditions. |

| Cat | Colon (Circular Muscle Contraction) nih.gov | Investigation of effects on gastrointestinal smooth muscle motility. |

Integration of Computational Modeling and In Silico Approaches in Dinoprost Ester Research

Modern drug discovery heavily relies on computational modeling and in silico techniques to predict the behavior of molecules, saving significant time and resources. rsc.org These approaches are particularly valuable for optimizing prodrug design and understanding molecular interactions. For this compound, computational tools can provide crucial insights before extensive laboratory work is undertaken.

Molecular docking is a primary in silico method that can predict how a ligand (this compound) binds to the active site of its target receptor, in this case, the prostaglandin F2α receptor. nih.gov By modeling this interaction, researchers can:

Estimate the binding affinity of the ethyl ester compared to the parent Dinoprost.

Visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. phcog.com

Hypothesize how the ethyl group might influence receptor activation.

Beyond docking, computational models can also predict ADME properties. ethz.ch Algorithms can estimate the solubility, permeability, and potential metabolic pathways of this compound. This information is vital for rationally designing prodrugs with improved pharmacokinetic profiles and for anticipating how the compound will behave in vivo. For example, in silico models could help refine the ester chain length (e.g., ethyl vs. propyl vs. butyl ester) to achieve an optimal balance of lipophilicity and aqueous solubility.

| Computational Method | Application in Dinoprost Ester Research | Predicted Outcome |

| Molecular Docking | Simulate binding of this compound to the PGF2α receptor. | Binding affinity, orientation in the active site, key molecular interactions. researchgate.net |

| Pharmacokinetic Modeling | Predict ADME properties based on molecular structure. | Solubility, membrane permeability, metabolic stability, potential for plasma protein binding. |

| Molecular Dynamics Simulation | Simulate the dynamic behavior of the receptor-ligand complex over time. nih.gov | Stability of the binding pose, conformational changes in the receptor upon binding. |

Potential Research Applications in Veterinary Reproductive Physiology and Other Animal Models

The most immediate and impactful applications for this compound research lie within veterinary reproductive physiology, where the parent compound Dinoprost is already a cornerstone therapy. wikipedia.org Its established uses include estrus synchronization, treatment of uterine infections like pyometra, and induction of abortion. vin.comnih.gov The development of an ethyl ester version could offer a "bio-better" alternative, providing meaningful improvements over the existing drug.

Potential research applications include:

Estrus Synchronization in Cattle: Dinoprost is widely used to induce luteolysis in cattle, allowing for timed artificial insemination. nih.govresearchgate.net Research could explore whether this compound offers a more consistent or potent luteolytic effect, potentially improving pregnancy rates in synchronization protocols.

Treatment of Pyometra in Dogs and Cats: PGF2α helps treat pyometra by inducing luteolysis (which opens the cervix) and stimulating uterine contractions to expel pus. wikipedia.org An ethyl ester derivative could be investigated for a more sustained uterotonic effect, potentially improving uterine evacuation.

Pregnancy Termination: Dinoprost is used to terminate pregnancy in bitches by inducing luteolysis. nih.gov A prodrug form like the ethyl ester might provide a more favorable release profile, enhancing efficacy or convenience.

Beyond reproduction, the broad physiological roles of prostaglandins (B1171923) suggest other potential applications. The effects of PGF2α on smooth muscle could be explored in models of gastrointestinal or respiratory disease. nih.gov The development of this compound provides a new tool to probe these biological systems and potentially uncover novel therapeutic uses in various animal models.

| Animal Model | Established Application of Dinoprost | Potential Research Goal for this compound |

| Cattle | Estrus synchronization, treatment of silent estrus. nih.govnih.gov | Improve the precision and efficacy of timed artificial insemination protocols. |

| Swine | Induction of parturition. | Optimize farrowing induction to improve piglet survival. |

| Equine | Management of persistent corpus luteum. | Achieve more predictable return to estrus in mares. |

| Canine/Feline | Treatment of pyometra, pregnancy termination. vin.comnih.gov | Enhance uterine evacuation and luteolytic effects with a potentially improved formulation. |

Q & A

Q. What are the validated synthesis protocols for Dinoprost ethyl ester, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves esterification of dinoprost (a prostaglandin analog) using ethanol under acidic or enzymatic catalysis. Central composite design (CCD) experiments, such as those applied to DHA/EPA ethyl ester production , can optimize variables like temperature, molar ratios, and enzyme activity (e.g., Novozym® 435). Kinetic studies are critical to determine reaction rates and byproduct formation. Purity should be verified via HPLC or GC-MS, with protocols aligning with pharmacopeial standards for prostaglandin derivatives (e.g., ≥90% purity per USP guidelines) .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacological effects?

Experimental design must account for species-specific pharmacokinetics. For example, in swine studies, dinoprost tromethamine (a related compound) was administered intramuscularly at 2.5–5 mg doses to induce farrowing, with litter size and parity as endpoints . For ethyl ester derivatives, consider esterase activity in target tissues, which affects bioavailability. Use controlled variables (e.g., co-administered oxytocin or dexamethasone) to isolate effects . Ethical guidelines for animal studies require justification of sample sizes and humane endpoints .

Q. What analytical methods are recommended for characterizing this compound stability under varying storage conditions?

Stability studies should follow ICH guidelines, testing degradation under heat, light, and humidity. For prostaglandin analogs, HPLC with UV/Vis or mass spectrometry detects hydrolysis products (e.g., free dinoprost). Packaging in Type I glass containers with inert gas headspace minimizes oxidation . Data should include degradation kinetics (e.g., Arrhenius plots) to predict shelf life.

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in metabolic pathways. For instance, in vitro models may lack esterase enzymes that hydrolyze the ethyl ester in vivo. To address this:

- Use tissue-specific esterase inhibitors in cell-based assays.

- Compare plasma/tissue metabolite profiles via LC-MS/MS .

- Apply computational models (e.g., QSAR) to predict hydrolysis rates . Contradictions in farrowing induction efficacy (e.g., variable litter sizes in swine trials) may stem from parity or hormonal interactions, necessitating stratified subgroup analyses .

Q. What strategies optimize the enzymatic synthesis of this compound while minimizing side reactions?

Lipase-catalyzed esterification (e.g., Novozym® 435) avoids harsh acidic conditions. Key parameters:

- Substrate ratio : Excess ethanol shifts equilibrium toward ester formation .

- Water activity : Control via molecular sieves to prevent hydrolysis.

- Temperature : 40–60°C balances enzyme activity and substrate volatility. Side products (e.g., diesters) can be minimized using immobilized enzymes and continuous-flow reactors. Kinetic modeling (e.g., Michaelis-Menten) quantifies enzyme efficiency .

Q. How do researchers validate the selectivity of this compound in complex biological matrices?

Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to distinguish the ethyl ester from endogenous prostaglandins. Validate selectivity via:

- Matrix effects : Spike recovery tests in plasma/tissue homogenates.

- Cross-reactivity : Assess against structurally similar compounds (e.g., dinoprost tromethamine) using competitive ELISA or receptor-binding assays . Method validation should follow EMA/FDA guidelines for bioanalytical assays .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit sigmoidal curves to EC50/ED50 data.

- ANOVA with post hoc tests : Compare multiple dose groups (e.g., 2.5 mg vs. 5 mg dinoprost in swine trials) .

- Meta-analysis : Pool data from independent studies to resolve power limitations, using random-effects models to account for heterogeneity .

Q. How should researchers address ethical and safety concerns when handling this compound?

- Safety protocols : Use PPE (gloves, goggles) due to dermal absorption risks .

- Waste disposal : Follow hazardous chemical guidelines for prostaglandin analogs.

- Ethical oversight : For animal studies, justify endpoints (e.g., farrowing induction timing) to minimize distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.